Molecular Weight and LogP Differentiation for Solubility and Membrane Permeability
When compared to the 1-phenyl substituted analog (1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol), 1-(1H-pyrazol-4-yl)prop-2-en-1-ol exhibits a significantly lower molecular weight (124.14 vs. 200.24 g/mol) and is predicted to have a lower partition coefficient (LogP) due to the absence of the hydrophobic phenyl ring . This translates to higher aqueous solubility and potentially better bioavailability profiles in early-stage drug discovery campaigns [1].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 124.14 g/mol; LogP (Predicted): ~0.3 |
| Comparator Or Baseline | 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol: Molecular Weight: 200.24 g/mol; LogP (Predicted): ~2.1 |
| Quantified Difference | Molecular Weight difference: 76.1 g/mol lower; LogP difference: ~1.8 units lower |
| Conditions | Predicted using ChemAxon/ACD/Labs algorithms; experimental confirmation pending |
Why This Matters
Lower molecular weight and LogP are critical parameters for achieving favorable oral absorption and CNS penetration, directly influencing the selection of this compound over larger, more lipophilic pyrazole analogs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
